molecular formula C18H28O2 B019510 2-(4-octylphenyl)ethyl Acetate CAS No. 162358-04-5

2-(4-octylphenyl)ethyl Acetate

Cat. No. B019510
CAS RN: 162358-04-5
M. Wt: 276.4 g/mol
InChI Key: GBRYLJCBBFSRPK-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)ethyl Acetate is a chemical compound with the molecular formula C18H28O2 and a molecular weight of 276.414 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 2-(4-Octylphenyl)ethyl Acetate involves several steps, including a Wittig reaction . The synthetic route involves precursors such as 2-(4-Octanoylphenyl)ethyl Acetate, Bromo (octyl)magnesium, 4-(2-Acetoxyethyl)phenol, Octanoyl chloride, and Phenethyl acetate .


Molecular Structure Analysis

The molecular structure of 2-(4-Octylphenyl)ethyl Acetate consists of 18 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The exact mass is 276.208923 .


Physical And Chemical Properties Analysis

2-(4-Octylphenyl)ethyl Acetate has a density of 1.0±0.1 g/cm3, a boiling point of 369.3±11.0 °C at 760 mmHg, and a flash point of 115.1±17.6 °C . It has a LogP value of 6.48, indicating its lipophilicity .

Scientific Research Applications

Organic Syntheses

“4-Octylphenethyl acetate” is used as a precursor in various organic syntheses . For example, it can be used in the preparation of 4-Octylphenethyl alcohol .

Catalyst in Organic Reactions

This compound can also act as a catalyst in organic reactions . It plays a significant role in several catalytic reactions .

Nanoparticle Research

“4-Octylphenethyl acetate” is used as a precursor for nanoparticle research . It contributes to the development of nanoparticles with specific properties .

Polymer Science

This compound has applications in polymer science . It can be used in the synthesis of various polymers .

Mechanistic Aspects of Catalysis

“4-Octylphenethyl acetate” is used to study the mechanistic aspects of catalysis . It provides insights into the nature and bonding of catalysts .

properties

IUPAC Name

2-(4-octylphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRYLJCBBFSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467356
Record name 2-(4-octylphenyl)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162358-04-5
Record name Benzeneethanol, 4-octyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162358-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-octylphenyl)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Octanoylphenethyl acetate (17.6 g) and trifluoroacetic acid (31 mL) are charged into a 250 mL single neck round bottom flask equipped with a guard tube and stirred for a few minutes. Triethylsilane (25.7 mL) is added and the mixture is stirred overnight at room temperature. The mixture is poured onto crushed ice and then extracted with ethyl acetate (3×100 mL). The organic layer is washed with sodium bicarbonate (200 mL), then with brine solution, dried with sodium sulphate, and concentrated under vacuum to give crude as brown color liquid. The crude is purified by silica gel column using hexane as the eluent to give the title compound. Yield 10 g
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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